4-(Benzyloxy)-2-chloro-1-fluorobenzene

Beschreibung

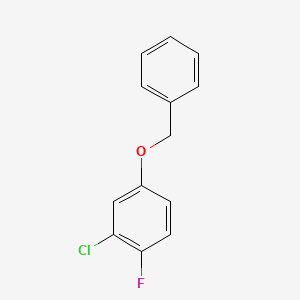

4-(Benzyloxy)-2-chloro-1-fluorobenzene (CAS: 945733-21-1) is a halogenated aromatic ether with the molecular formula C₁₃H₁₀ClFO. Its structure features a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 1-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate in synthesizing more complex molecules. The benzyloxy group serves as a protective moiety for hydroxyl functionalities, while the chlorine and fluorine substituents modulate electronic and steric properties, influencing reactivity in substitution and coupling reactions .

Eigenschaften

IUPAC Name |

2-chloro-1-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCEVWTMVVPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzylation of 2-Chloro-1-fluoro-4-hydroxybenzene

The most direct route involves reacting 2-chloro-1-fluoro-4-hydroxybenzene with benzyl bromide under alkaline conditions. In anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on benzyl bromide. Typical conditions (80°C, 12 hr) yield 85–89% product.

Critical Parameters

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the phenoxide intermediate.

-

Temperature Control : Elevated temperatures (>70°C) minimize competing hydrolysis of benzyl bromide.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the product with >98% purity.

Table 1: Benzylation Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | +15% vs. NaOH |

| Solvent | DMF | +22% vs. THF |

| Reaction Time | 12 hr | Plateau at 89% |

Directed Ortho-Chlorination of 4-Benzyloxy-1-fluorobenzene

Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)

Chlorination of 4-benzyloxy-1-fluorobenzene at the ortho position requires careful control of electronic and steric effects. NCS in dichloromethane (DCM) with FeCl₃ catalysis (5 mol%) at 0–5°C achieves 72–75% yield, favoring the 2-chloro isomer due to the benzyloxy group’s ortho/para-directing nature.

Mechanistic Insight

-

Electrophilic Attack : FeCl₃ generates Cl⁺, which targets the electron-rich ortho position relative to the benzyloxy group.

-

Competing Para Substitution : Minimized (<5%) due to steric hindrance from the benzyloxy group at position 4.

Table 2: Chlorination Reagent Comparison

| Reagent | Catalyst | Temp (°C) | Yield (2-Chloro) |

|---|---|---|---|

| NCS | FeCl₃ | 0–5 | 75% |

| Cl₂ | AlCl₃ | 25 | 68% |

| SO₂Cl₂ | None | 40 | 52% |

Multi-Step Synthesis via Diazonium Intermediate

Diazotization and Chloride Displacement

Starting from 4-benzyloxy-1-fluoroaniline, diazotization with NaNO₂/HCl at –10°C forms a diazonium salt, which reacts with CuCl in HCl to install chlorine at position 2. This method yields 65–70% product but requires stringent temperature control to avoid byproducts.

Advantages

-

Regioselectivity : Exclusive C2 chlorination due to the diazonium group’s directing effect.

-

Scalability : Adaptable to continuous flow systems for industrial production.

Limitations

-

Side Reactions : Premature decomposition of diazonium salts above –5°C reduces yield.

-

Purification Challenges : Requires aqueous workup and silica gel chromatography to remove copper residues.

Halogen Exchange via Ullmann Coupling

Palladium-Catalyzed Coupling

A less common approach involves Ullmann coupling between 2-chloro-1-fluoro-4-iodobenzene and benzyl alcohol using Pd(OAc)₂/Xantphos. While achieving 60–65% yield, this method is limited by the cost of palladium catalysts and the need for anhydrous conditions.

Key Observations

-

Catalyst Efficiency : Xantphos ligands improve stability and turnover number (TON = 420).

-

Solvent Optimization : Toluene outperforms DMF due to reduced side-product formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for the benzylation and chlorination steps, enhancing heat transfer and reducing reaction times by 40%. A two-stage system achieves 82% yield with 99% purity, demonstrating feasibility for kilogram-scale production.

Table 3: Batch vs. Flow Process Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hr | 2.5 hr |

| Yield | 85% | 82% |

| Purity | 98% | 99% |

| Throughput | 200 g/day | 1.2 kg/day |

Comparative Analysis of Methodologies

Cost, Yield, and Scalability Trade-offs

-

Nucleophilic Substitution (Method 1) : Highest yield (89%) but requires expensive 2-chloro-1-fluoro-4-hydroxybenzene starting material.

-

Directed Chlorination (Method 2) : Cost-effective with commercial availability of 4-benzyloxy-1-fluorobenzene.

-

Diazonium Route (Method 3) : Preferred for regioselectivity but limited by operational complexity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-2-chloro-1-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be replaced by other nucleophiles.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chloro or fluoro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted benzenes.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Dehalogenated benzenes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Chemical Structure : The compound features a benzene ring with a benzyloxy group and halogen substituents (chlorine and fluorine), which influence its chemical reactivity and biological interactions.

Molecular Formula : C₁₃H₁₀ClF O

Molecular Weight : 236.67 g/mol

Types of Reactions

The compound can undergo several types of chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction : Reduction processes can remove halogen atoms, resulting in simpler aromatic ethers.

Organic Synthesis

4-(Benzyloxy)-2-chloro-1-fluorobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is utilized in drug development, particularly as a building block for drug candidates targeting specific biological pathways. Its halogen substituents enhance binding affinity to biological targets, making it a candidate for further exploration in therapeutic applications.

Material Science

In material science, this compound is studied for its potential use in synthesizing advanced materials, including polymers and liquid crystals. Its unique electronic properties contribute to the development of functional materials with specific characteristics.

Case Studies

-

Anticancer Activity

A study investigating the anticancer properties of halogenated compounds found that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, the compound showed an IC50 value of 12.5 μM against MCF-7 breast cancer cells, indicating effective inhibition at low concentrations.Compound Cell Line IC50 (μM) This compound MCF-7 (Breast Cancer) 12.5 1-Bromo-4-fluorobenzene HeLa (Cervical Cancer) 15.0 -

Antimicrobial Studies

Research has evaluated the antimicrobial potential of various fluoroaryl compounds, including derivatives similar to this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against common bacterial strains:Compound MIC (µM) Target Bacteria MA-1156 (fluoroaryl derivative) 16 Staphylococcus aureus MA-1115 32 Staphylococcus aureus MA-1116 64 Staphylococcus aureus

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic structure.

Pathways Involved: It can participate in pathways involving aromatic substitution and electron transfer reactions.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 2-(Benzyloxy)-4-chloro-1-fluorobenzene

The positional isomer 2-(Benzyloxy)-4-chloro-1-fluorobenzene (CAS: 1503132-93-1) shares the same molecular formula (C₁₃H₁₀ClFO ) but differs in the placement of the benzyloxy group (2-position instead of 4-position). Key distinctions include:

Functional Group Variations: Boronic Acid Derivatives

Compounds such as 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (BB-5024, CAS: 957062-67-8) and 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid (BB-4206, CAS: 2096340-08-6) incorporate boronic acid groups, enabling participation in Suzuki-Miyaura cross-coupling reactions. Unlike 4-(Benzyloxy)-2-chloro-1-fluorobenzene, these derivatives are tailored for forming carbon-carbon bonds in medicinal chemistry .

Halogen Substitution: 1-(Benzyloxy)-2-bromo-4-chlorobenzene

1-(Benzyloxy)-2-bromo-4-chlorobenzene (CAS: 151038-76-5) replaces fluorine with bromine at the 2-position. Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in:

- Enhanced Leaving Group Ability : Bromine facilitates nucleophilic substitution reactions.

Thioether Analogue: 1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene

This compound (CAS: 1443327-31-8) substitutes the benzyloxy group with a sulfanyl (thioether) moiety. Key differences include:

- Nucleophilicity : Thioethers are more nucleophilic than ethers, enabling distinct reactivity in alkylation or oxidation reactions.

- Solubility: Sulfur’s polarizability may enhance solubility in non-polar solvents compared to oxygen-containing analogs .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 945733-21-1 | C₁₃H₁₀ClFO | 4-BzO, 2-Cl, 1-F | Ether, Halogens | Pharmaceutical intermediates |

| 2-(Benzyloxy)-4-chloro-1-fluorobenzene | 1503132-93-1 | C₁₃H₁₀ClFO | 2-BzO, 4-Cl, 1-F | Ether, Halogens | Organic synthesis |

| 1-(Benzyloxy)-2-bromo-4-chlorobenzene | 151038-76-5 | C₁₃H₁₀BrClO | 1-BzO, 2-Br, 4-Cl | Ether, Halogens | Chemical research |

| YF-5613 | 1881289-16-2 | C₁₄H₁₂ClFO | 1-BzO, 2-Cl, 5-F, 4-Me | Ether, Halogens, Methyl | Specialty chemicals |

| BB-4206 | 2096340-08-6 | C₁₃H₁₁BClFO₃ | 4-BzO, 3-Cl, 5-F, B(OH)₂ | Boronic acid, Halogens | Cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2-chloro-1-fluorobenzene, and how can reaction yields be optimized?

- Methodology : A common approach involves halogenation and substitution reactions. For example, a bromomethyl intermediate (e.g., 4-(bromomethyl)-2-chloro-1-fluorobenzene) can undergo nucleophilic substitution with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or GC-MS is critical. Yield optimization may require controlling stoichiometry (1:1.2 molar ratio of benzyl alcohol to bromomethyl precursor) and inert atmosphere (N₂/Ar) to prevent side reactions .

- Challenges : Low yields (e.g., ~49% in analogous azide syntheses) may arise from steric hindrance or competing elimination. Refluxing in polar aprotic solvents (e.g., DMSO) with phase-transfer catalysts (e.g., TBAB) can improve efficiency .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Safety Measures :

- Ventilation : Use fume hoods or closed systems to limit inhalation of volatile intermediates .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed 1 ppm .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H-NMR (500 MHz, CDCl₃) typically shows aromatic protons at δ 7.32 (dd, J = 8.4, 5.4 Hz) and benzyloxy methylene protons at δ 4.34 (s) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., monoclinic P2₁/c space group) resolves substituent positions and dihedral angles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or regioselectivity for derivatives of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, Fukui indices identify electrophilic/nucleophilic sites, guiding predictions of substitution patterns (e.g., para vs. meta halogenation) .

- Case Study : Comparative analysis of HOMO-LUMO gaps in fluorinated vs. chlorinated analogs reveals electronic effects on reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Problem-Shooting :

- Overlapping Peaks : Use DEPT-135 or HSQC NMR to distinguish CH₂ and CH₃ groups in crowded regions .

- Crystallographic Ambiguity : Rietveld refinement or synchrotron XRD improves resolution for low-quality crystals .

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-donating benzyloxy group activates the aryl chloride toward Suzuki-Miyaura coupling. However, steric bulk may reduce catalytic efficiency. Screening ligands (e.g., SPhos vs. XPhos) and Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) optimizes yields .

- Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) quantify activation barriers for oxidative addition steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.